molecular formula C20H17FN2O6 B4333066 2-[3-(4-FLUOROPHENYL)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-4,5-DIHYDRO-1,2-OXAZOL-5-YL]ACETIC ACID

2-[3-(4-FLUOROPHENYL)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-4,5-DIHYDRO-1,2-OXAZOL-5-YL]ACETIC ACID

Cat. No.: B4333066
M. Wt: 400.4 g/mol
InChI Key: HZVJFCNVKYGWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-FLUOROPHENYL)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-4,5-DIHYDRO-1,2-OXAZOL-5-YL]ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a methoxycarbonyl group, and an isoxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-FLUOROPHENYL)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-4,5-DIHYDRO-1,2-OXAZOL-5-YL]ACETIC ACID typically involves multiple steps, starting with the preparation of the isoxazole ring. Common synthetic routes include the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-FLUOROPHENYL)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-4,5-DIHYDRO-1,2-OXAZOL-5-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-(4-FLUOROPHENYL)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-4,5-DIHYDRO-1,2-OXAZOL-5-YL]ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its fluorophenyl group and isoxazole ring make it a valuable tool for probing enzyme activity and receptor binding.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of 2-[3-(4-FLUOROPHENYL)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-4,5-DIHYDRO-1,2-OXAZOL-5-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-FLUOROPHENYL)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-4,5-DIHYDRO-1,2-OXAZOL-5-YL]ACETIC ACID is unique due to its combination of a fluorophenyl group, a methoxycarbonyl group, and an isoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-5-[(2-methoxycarbonylphenyl)carbamoyl]-4H-1,2-oxazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O6/c1-28-18(26)14-4-2-3-5-15(14)22-19(27)20(11-17(24)25)10-16(23-29-20)12-6-8-13(21)9-7-12/h2-9H,10-11H2,1H3,(H,22,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVJFCNVKYGWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2(CC(=NO2)C3=CC=C(C=C3)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(4-FLUOROPHENYL)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-4,5-DIHYDRO-1,2-OXAZOL-5-YL]ACETIC ACID
Reactant of Route 2
2-[3-(4-FLUOROPHENYL)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-4,5-DIHYDRO-1,2-OXAZOL-5-YL]ACETIC ACID
Reactant of Route 3
2-[3-(4-FLUOROPHENYL)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-4,5-DIHYDRO-1,2-OXAZOL-5-YL]ACETIC ACID
Reactant of Route 4
2-[3-(4-FLUOROPHENYL)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-4,5-DIHYDRO-1,2-OXAZOL-5-YL]ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-[3-(4-FLUOROPHENYL)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-4,5-DIHYDRO-1,2-OXAZOL-5-YL]ACETIC ACID
Reactant of Route 6
2-[3-(4-FLUOROPHENYL)-5-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-4,5-DIHYDRO-1,2-OXAZOL-5-YL]ACETIC ACID

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